(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4,6,8-9H,5,7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDLRBISLUXLKZ-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Preparation Methodology
Detailed Research Findings and Reaction Conditions
Curtius Rearrangement (Step A): The starting acid is converted to an acid chloride, then subjected to Curtius rearrangement to form the Boc-protected amine. The reaction is conducted at low temperatures (0–5 °C) to minimize side reactions. After rearrangement, tert-butanol and CuCl catalyze the formation of the carbamate. The reaction mixture is stirred overnight to ensure completion, monitored by HPLC.
Epoxidation (Step B): The double bond in the cyclohexene ring is epoxidized using peroxy acids. Post-reaction, the mixture is washed with sodium thiosulfate to remove residual peroxides and buffered to pH >7 with sodium bicarbonate. The organic phase is concentrated under reduced pressure and solvent exchanged with toluene to obtain the epoxide intermediate in solution.
Epoxide Ring Opening (Step C): The epoxide is opened via nucleophilic attack, typically by amines or thiols, under controlled heating (78–82 °C). The reaction progress is monitored by thin-layer chromatography (TLC). The resulting hydroxy-amino compound is crystallized by gradual addition of heptane and stirring at ambient temperature, yielding a pure intermediate.
Purification: The final compound is purified by filtration, washing with chlorobenzene or heptane, and drying under vacuum at ~40 °C. The purity and stereochemical integrity are confirmed by NMR and HPLC analyses.
Analytical Data Supporting Preparation
Comparative Notes on Synthesis Variations
Alternative protecting groups or nucleophiles can be employed during epoxide ring opening to yield derivatives for further functionalization, as described in related synthetic routes.
The use of copper(I) chloride as a catalyst in the Curtius rearrangement step enhances yield and stereochemical fidelity.
Multiple solvent exchanges and washing steps are critical to remove impurities such as residual peroxides and unreacted reagents, ensuring product stability.
Summary Table of Key Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol.
Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Overview
(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid is a chiral compound with significant applications in organic synthesis, medicinal chemistry, and biochemistry. Its unique structural features, including a tert-butoxycarbonyl (Boc) protective group and a carboxylic acid functional group, make it a versatile building block in various chemical reactions and biological studies.
Organic Synthesis
This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various modifications, making it useful in developing new synthetic routes for pharmaceuticals and agrochemicals.
Medicinal Chemistry
(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid is investigated for its potential biological activities. It may interact with enzymes or receptors in biological systems, influencing metabolic pathways or serving as a lead compound in drug development.
Biochemical Studies
The compound can act as a substrate or inhibitor in enzymatic reactions, particularly those involving amino acid metabolism or peptide synthesis. Its chiral nature allows for detailed studies on stereochemistry's effects on biological activity.
Reaction Mechanisms
The compound's mechanism of action is closely tied to its functional groups:
- Enzymatic Interactions : It may participate in biochemical pathways by acting as a substrate for enzymes involved in amino acid metabolism.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Features | Applications |
|---|---|---|
| (1S,5R)-5-Aminocyclohex-3-ene-1-carboxylic acid | Lacks Boc protection | Basic amino acid studies |
| (1S,5R)-5-(tert-butoxycarbonyl)amino-cyclohexane | Saturated analog | Industrial applications |
| trans-(1S,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid | Similar structure without double bond | Pharmaceutical intermediates |
Case Studies
Several studies have highlighted the applications of (1S,5R)-5-((tert-butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid:
- Pharmaceutical Development : Research has shown its potential use in synthesizing novel anti-cancer agents by modifying its structure to enhance efficacy and reduce toxicity.
- Biological Activity Assessment : Studies have demonstrated its interaction with specific enzymes, suggesting its role as a potential therapeutic agent in metabolic disorders.
Mechanism of Action
The mechanism of action of (1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways through binding to active sites or altering enzyme activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with four analogs from the evidence, focusing on core structures, functional groups, and applications:
Key Comparative Insights
Core Structure Diversity :
- The target compound’s cyclohexene ring provides rigidity compared to the pyrrole (10a) and linear aliphatic chain () analogs. This rigidity is critical for stabilizing peptide conformations .
- The cyclopentane analog () shares stereochemical complexity but lacks the unsaturated ring system, reducing conformational flexibility.
Functional Group Variations: Boc Protection: All compounds except the cyclohexene derivative in utilize Boc groups for amino protection, enhancing synthetic versatility . Carboxylic Acid vs. Ester: The target compound’s free carboxylic acid enables direct peptide coupling, whereas the ester in 10a requires hydrolysis for activation .
Synthetic Utility: The pyrrole-based compound 10a achieves a 98% yield via copper-catalyzed reactions, highlighting efficiency in heterocyclic synthesis . The linear-chain sulfobenzoic acid derivative () demonstrates applicability in glycosaminoglycan modifications, leveraging Boc deprotection under acidic conditions .
Stereochemical Considerations: The (1S,5R) configuration in the target compound contrasts with the (3R,4R,5S) stereochemistry of ’s analog, which includes acetylamino and ether groups. These differences impact biological activity and solubility .
Biological Activity
(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid is a chiral compound notable for its unique structural properties, featuring a cyclohexene ring with a protected amino group and a carboxylic acid functional group. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities.
Chemical Formula: C12H19NO4
CAS Number: 1932033-21-0
Molecular Weight: 239.29 g/mol
The compound is characterized by:
- Chirality: The presence of multiple stereocenters allows for diverse biological interactions.
- Functional Groups: The tert-butoxycarbonyl (Boc) group provides protection for the amino group, which can be selectively removed under mild conditions.
The biological activity of (1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid is primarily linked to its interactions with various biomolecules:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as gamma-aminobutyric acid aminotransferase (GABA-AT), leading to increased levels of GABA, an important neurotransmitter involved in inhibitory signaling in the brain . This suggests potential therapeutic applications in neurological disorders.
- Biochemical Pathways: The compound may influence several biochemical pathways by acting on specific receptors or enzymes, thereby modulating cellular processes.
Biological Activity Studies
Research studies have explored the biological activity of related compounds, providing insights into the potential effects of (1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid:
Case Studies
Several studies have investigated the biological implications of similar compounds:
- GABAergic Modulation: A study demonstrated that inhibitors of GABA-AT could significantly alter GABA levels in neuronal tissues, which may have implications for treating epilepsy and other neurological conditions .
- Synthetic Applications: The compound serves as an intermediate in synthesizing more complex molecules with potential pharmacological properties. Its reactivity profile allows for further modifications that can enhance biological activity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid?
- Methodology : Utilize enantioselective Diels-Alder reactions with chiral catalysts to establish stereochemistry, followed by tert-butoxycarbonyl (Boc) protection of the amine group. For example, ethyl(E)-3-nitroacrylate and furan derivatives can serve as dienophiles to form the cyclohexene backbone, with subsequent hydrolysis and Boc protection .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemical purity using chiral HPLC or polarimetry.
Q. How should researchers handle and store this compound to ensure stability?
- Protocol : Store at –20°C under inert gas (argon/nitrogen) in airtight containers to prevent moisture absorption or oxidation. Use desiccants in storage vials.
- Safety : Wear nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps (e.g., weighing), use a P95 respirator or equivalent (NIOSH/CEN-certified) .
Q. What analytical techniques are suitable for characterizing this compound?
- Techniques :
- NMR Spectroscopy : Confirm regiochemistry (e.g., cyclohexene double bond at C3) and Boc-group integrity via H/C shifts.
- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection (210–254 nm).
- IR Spectroscopy : Validate carboxylic acid (1700–1720 cm) and Boc carbamate (1680–1700 cm) functional groups .
Advanced Research Questions
Q. How can the stereochemical integrity of the (1S,5R) configuration be preserved during synthetic modifications?
- Strategies :
- Use chiral auxiliaries or enzymatic resolution to prevent racemization during Boc deprotection or carboxylate derivatization.
- Perform X-ray crystallography or NOESY NMR to validate spatial arrangement post-synthesis .
- Challenges : Acidic/basic conditions may epimerize chiral centers; optimize pH and temperature during reactions.
Q. What experimental approaches can address the lack of stability and toxicity data for this compound?
- Stability Studies :
- Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Use thermogravimetric analysis (TGA) to determine decomposition thresholds .
- Toxicity Screening :
- Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) as preliminary risk assessment .
Q. How should researchers resolve contradictions in physicochemical data between this compound and structural analogs?
- Approach :
- Compare with analogs like (1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic acid (CAS 218772-92-0) using computational tools (e.g., COSMO-RS for solubility prediction).
- Validate discrepancies experimentally via differential scanning calorimetry (melting point) or Karl Fischer titration (hygroscopicity) .
Q. What pharmacological applications are plausible given its structural features?
- Potential Uses :
- Drug Intermediate : Incorporate into peptidomimetics or protease inhibitors via carboxylate coupling (e.g., EDC/HOBt activation).
- Enzyme Studies : Probe active-site interactions in hydrolases or transferases using fluorophore-conjugated derivatives .
- Validation : Conduct molecular docking simulations and in vitro enzyme inhibition assays to assess binding affinity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
